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molecular formula C7H8O2S B156794 Methyl 2-thienylacetate CAS No. 19432-68-9

Methyl 2-thienylacetate

Cat. No. B156794
M. Wt: 156.2 g/mol
InChI Key: KNKIXYMOHMYZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334304B2

Procedure details

Referring once again to FIG. 3, a solution of methyl 2-(thiophen-2-yl)acetate (27.44 g, 175.7 mmol) was dissolved in DMF (500 mL) and stirred in the dark as NBS (37.52 g, 210.8 mmol) was added portion wise. The reaction was stirred for three hours at which TLC indicated completion of the reaction. The reaction was diluted with ether and the organic phase was washed with ammonium chloride and water, then dried with magnesium sulfate and concentrated by rotovap. The resulting crude oil was purified by triturating with hexanes, decanting off the organic phase above the oil, then subjecting the oil to chromatography on a gradient plug of silica gel (hexanes to 10% EtOAc in hexanes) to yield the product as a yellow oil (33.90 g, 144.2 mmol, 82%). The product matches literature data. Kranich, R., et al., “Rational Design of Novel, Potent Small Molecule Pan-Selectin Antagonists,”J. Med. Chem. 50:1101-1115 (2007). 1H NMR (CDCl3) δ: 6.89 (d, J=4.0 Hz, 1H), 6.69 (dt, J=4.0 Hz, 1H), 3.76 (s, 2H), 3.72 (s, 3H).
Quantity
27.44 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
37.52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([O:9][CH3:10])=[O:8].C1C(=O)N([Br:18])C(=O)C1>CN(C=O)C.CCOCC>[Br:18][C:5]1[S:1][C:2]([CH2:6][C:7]([O:9][CH3:10])=[O:8])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
27.44 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
37.52 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for three hours at which TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise
CUSTOM
Type
CUSTOM
Details
completion of the reaction
WASH
Type
WASH
Details
the organic phase was washed with ammonium chloride and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotovap
CUSTOM
Type
CUSTOM
Details
The resulting crude oil was purified
CUSTOM
Type
CUSTOM
Details
by triturating with hexanes
CUSTOM
Type
CUSTOM
Details
decanting off the organic phase above the oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(S1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 144.2 mmol
AMOUNT: MASS 33.9 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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